Cas no 2171825-69-5 (4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno2,3-dpyrimidine)

4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno2,3-dpyrimidine structure
2171825-69-5 structure
Product Name:4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno2,3-dpyrimidine
CAS-nummer:2171825-69-5
MF:C12H15ClN2OS
MW:270.778300523758
CID:6090935
PubChem ID:165508488
Update Time:2025-08-05

4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno2,3-dpyrimidine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno2,3-dpyrimidine
    • 2171825-69-5
    • 4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidine
    • EN300-1267721
    • Inchi: 1S/C12H15ClN2OS/c1-4-8-7(2)17-12-10(8)11(13)14-9(15-12)5-6-16-3/h4-6H2,1-3H3
    • InChI-sleutel: HHYCPSWVMNGJQV-UHFFFAOYSA-N
    • LACHT: ClC1=C2C(=NC(CCOC)=N1)SC(C)=C2CC

Berekende eigenschappen

  • Exacte massa: 270.0593620g/mol
  • Monoisotopische massa: 270.0593620g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 257
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 63.2Ų

4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno2,3-dpyrimidine Prijsmeer >>

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Enamine
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Enamine
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Enamine
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Enamine
EN300-1267721-1.0g
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Enamine
EN300-1267721-2.5g
4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidine
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$1819.0 2023-06-08
Enamine
EN300-1267721-5.0g
4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidine
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Enamine
EN300-1267721-10.0g
4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidine
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Enamine
EN300-1267721-50mg
4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidine
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$780.0 2023-10-02
Enamine
EN300-1267721-100mg
4-chloro-5-ethyl-2-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidine
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